molecular formula C20H19FN2O4 B1305816 4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid CAS No. 337482-93-6

4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid

Cat. No. B1305816
M. Wt: 370.4 g/mol
InChI Key: DYTZNOMYFZLYRH-UHFFFAOYSA-N
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Description

The compound of interest, 4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid, is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often explored for their potential as therapeutic agents due to their structural versatility and biological relevance.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In a related study, a pyrazole compound was synthesized by reacting 4-methoxyphenylhydrazine with a 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione, yielding a good product with a 63% yield . This method could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials to incorporate the specific fluoro- and methoxy-phenyl groups as well as the butyric acid moiety.

Molecular Structure Analysis

Pyrazole derivatives often exhibit interesting structural characteristics due to their conjugated systems and potential for hydrogen bonding. For instance, a related pyrazole compound crystallized in the trigonal space group, with significant intermolecular hydrogen bonding stabilizing the crystal packing . These structural features are crucial as they can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives is influenced by the substituents attached to the core pyrazole ring. For example, the presence of electron-donating methoxy groups can affect the electron density of the molecule, potentially altering its reactivity in chemical reactions . The fluoro-phenyl group could also impact the compound's reactivity due to the electron-withdrawing nature of the fluorine atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are determined by their molecular structure. The presence of different functional groups can influence properties such as solubility, lipophilicity, and stability. For example, the modification of a methoxy group to a less lipophilic moiety in a related compound resulted in improved bioavailability and a better toxicological profile . Similarly, the compound of interest may exhibit unique properties based on its specific combination of functional groups, which could be explored through experimental studies.

properties

IUPAC Name

4-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-27-16-8-4-13(5-9-16)17-12-18(14-2-6-15(21)7-3-14)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTZNOMYFZLYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387040
Record name 4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid

CAS RN

337482-93-6
Record name 4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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